3-O-Benzyl 16-Epiestriol

Übersicht

Beschreibung

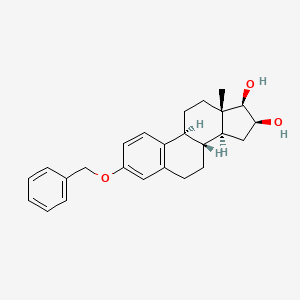

3-O-Benzyl 16-Epiestriol: is a synthetic derivative of 16-Epiestriol, a naturally occurring estrogen metabolite. The compound is characterized by the presence of a benzyl group at the 3-position of the estriol structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl 16-Epiestriol typically involves the protection of the hydroxyl groups of 16-Epiestriol followed by benzylation at the 3-position. The general steps include:

Protection of Hydroxyl Groups: The hydroxyl groups at the 16 and 17 positions are protected using suitable protecting groups such as acetyl or benzoyl groups.

Benzylation: The protected intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Deprotection: The final step involves the removal of the protecting groups to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 3-O-Benzyl 16-Epiestriol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols in the presence of catalysts or bases.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-O-Benzyl 16-Epiestriol is used as a precursor in the synthesis of more complex steroidal compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its estrogenic activity. It serves as a model compound to understand the interactions of estrogens with their receptors and the resulting biological effects.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in hormone replacement therapy and the treatment of estrogen-related disorders. Its ability to modulate estrogen receptors makes it a candidate for further investigation in medical research.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable in the synthesis of specialized chemicals and intermediates .

Wirkmechanismus

3-O-Benzyl 16-Epiestriol exerts its effects primarily through its interaction with estrogen receptors. Upon binding to these receptors, it can modulate the transcription of estrogen-responsive genes, leading to various biological effects. The compound’s mechanism of action involves:

Binding to Estrogen Receptors: The benzyl group at the 3-position enhances the compound’s affinity for estrogen receptors.

Modulation of Gene Expression: The binding of this compound to estrogen receptors leads to changes in the expression of target genes involved in cell growth, differentiation, and metabolism.

Pathways Involved: The compound influences pathways related to hormone signaling, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

16-Epiestriol: The parent compound of 3-O-Benzyl 16-Epiestriol, known for its estrogenic activity.

Estriol: Another naturally occurring estrogen metabolite with similar biological properties.

Estradiol: A potent estrogen with a different substitution pattern, leading to distinct biological effects.

Uniqueness of this compound:

Structural Modification: The presence of the benzyl group at the 3-position distinguishes this compound from other estrogens, potentially enhancing its receptor binding affinity and biological activity.

Research Potential: The compound’s unique structure makes it a valuable tool in research, allowing scientists to explore new synthetic routes and biological pathways.

Biologische Aktivität

3-O-Benzyl 16-Epiestriol is a synthetic derivative of the natural estrogen 16-Epiestriol, characterized by the addition of a benzyl group at the 3-position. This modification enhances its stability and biological activity, making it a subject of interest in various fields including medicinal chemistry, endocrinology, and pharmacology. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : Approximately 320.41 g/mol

- Structure : The compound features a unique steroidal structure that allows for significant interaction with estrogen receptors.

This compound primarily exerts its biological effects through its interaction with estrogen receptors (ERs). The binding affinity is enhanced due to the presence of the benzyl group, which facilitates:

- Binding to Estrogen Receptors : The compound binds to both ERα and ERβ, leading to modulation of estrogen-responsive gene expression.

- Gene Expression Modulation : Upon binding, it influences pathways related to cell growth, differentiation, and metabolism by altering the transcription of target genes.

- Pathways Involved : It affects hormone signaling pathways, impacting processes such as cell proliferation and apoptosis.

Estrogenic Activity

Research indicates that this compound exhibits significant estrogenic activity. This is particularly relevant in studies exploring hormone replacement therapies and treatments for estrogen-related disorders. Its ability to modulate estrogen receptor activity makes it a candidate for therapeutic applications in conditions such as menopause-related symptoms and osteoporosis.

Neuroprotective Effects

Moreover, studies have shown that this compound may possess neuroprotective properties by modulating neurotransmitter systems. It has been observed to interact with glutamate receptors, which can help mitigate excitotoxicity—a condition that leads to neuronal damage.

Case Studies and Experimental Results

-

In Vitro Studies :

- In cell line assays, this compound demonstrated a dose-dependent increase in cell proliferation in estrogen-sensitive cells.

- The compound inhibited apoptosis in neuronal cultures exposed to excitotoxic agents, suggesting a protective role against neurodegeneration.

-

In Vivo Studies :

- Animal models treated with this compound showed improved cognitive function in tests assessing memory and learning.

- In models of osteoporosis, the compound effectively increased bone density compared to control groups.

Data Table: Summary of Biological Activities

Potential Therapeutic Applications

Given its biological activities, this compound is being investigated for various therapeutic uses:

- Hormone Replacement Therapy : Its estrogenic properties make it suitable for alleviating menopausal symptoms.

- Neurodegenerative Diseases : The neuroprotective effects suggest potential applications in treating conditions like Alzheimer's disease.

- Bone Health : Its ability to enhance bone density positions it as a candidate for osteoporosis treatment.

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,16S,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUPBUZZJUIEDX-FLEOUKIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742562 | |

| Record name | (16beta,17beta)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33116-58-4 | |

| Record name | (16beta,17beta)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.